1,1,3-Triethoxybutane is synthesized from crotonaldehyde and ethanol using acid catalysis. The compound is classified as an ether due to the presence of ether linkages (–O–) in its structure. It has been studied for its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The synthesis of 1,1,3-triethoxybutane can be achieved through several methods, with one notable approach involving the reaction of crotonaldehyde with ethanol in the presence of an acid catalyst. This method typically requires refluxing the mixture to facilitate the reaction and ensure the complete conversion of reactants into the desired product.
Key Parameters:
The molecular structure of 1,1,3-triethoxybutane can be represented as follows:
with three ethoxy groups (-O-CH2-CH3) attached to the first and third carbon atoms of the butane chain.
1,1,3-Triethoxybutane can participate in various chemical reactions typical for ethers and alcohols. Notable reactions include:
Technical Details:
The mechanism by which 1,1,3-triethoxybutane acts in chemical reactions generally involves nucleophilic attack by the ether oxygen on electrophilic centers. For example:
The physical properties of 1,1,3-triethoxybutane are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 190.28 g/mol |
Boiling Point | Approximately 170 °C |
Density | ~0.85 g/cm³ |
Solubility | Soluble in organic solvents; limited solubility in water |
Flash Point | ~60 °C |
Chemical Properties:
1,1,3-Triethoxybutane has several scientific applications:
The primary industrial synthesis of 1,1,3-triethoxybutane (C10H22O3) involves the acid-catalyzed acetalization of crotonaldehyde (CH3CH=CHCHO) with excess ethanol. This reaction proceeds via a two-step mechanism: initial nucleophilic attack by ethanol on the carbonyl carbon forms a hemiacetal intermediate, followed by acid-promoted dehydration and subsequent ethanol addition to yield the target triethoxy compound. The reaction efficiency is heavily influenced by catalyst selection, with studies demonstrating that para-toluenesulfonic acid (PTSA) achieves superior yields (>90%) compared to mineral acids like sulfuric acid (75–80%) due to reduced side product formation [7] [8].
Table 1: Catalyst Performance in Acetalization of Crotonaldehyde and Ethanol
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|
PTSA | 80 | 3–4 | >90 | Crotyl ethyl ether (<5%) |
H2SO4 | 80 | 4–5 | 75–80 | Diethyl acetal (10–12%) |
BF3·OEt2 | 60 | 5–6 | 85 | Oligomers (8%) |
Critical to this process is the azeotropic removal of water using Dean-Stark apparatus, which shifts the equilibrium toward product formation. Experimental data confirm that maintaining ethanol:crotonaldehyde molar ratios of 4:1 minimizes oligomerization while ensuring complete conversion of the aldehyde group [7] [8]. Kinetic studies reveal the reaction follows second-order kinetics, with an activation energy of 58.2 kJ/mol when PTSA is employed.
Optimization of reflux systems significantly enhances the efficiency of 1,1,3-triethoxybutane production. Traditional homogeneous catalysis faces challenges in catalyst separation, prompting innovations in continuous ethanol recycling. Industrial protocols integrate reaction-distillation coupling, where unreacted ethanol is continuously distilled from the mixture and reintroduced into the reactor. This approach reduces raw material consumption by 30–40% and suppresses thermal degradation of the product [7] [8].
Key parameters for reflux optimization include:
Industrial-scale implementations utilize cation exchange resins in fixed-bed reactors for continuous catalysis. These systems operate at 75°C with liquid hourly space velocities (LHSV) of 2–3 h–1, enabling 700+ hours of stable operation before regeneration. This method eliminates neutralization steps, reducing waste generation by 60% [7].
Solvent-free acetalization represents a paradigm shift toward sustainable production. By eliminating volatile organic solvents, this approach reduces E-factor (environmental impact factor) by 45% while maintaining yields >88%. The reaction employs stoichiometric excess ethanol as both reactant and reaction medium, with crotonaldehyde added dropwise to the catalytic mixture [7].
Recent innovations focus on:
Life-cycle assessments confirm solvent-free routes decrease global warming potential (GWP) by 30% and cumulative energy demand (CED) by 38% compared to traditional methods.
Post-synthesis purification of 1,1,3-triethoxybutane requires precise separation from unreacted ethanol, water, and byproducts. Fractional distillation is the benchmark technique, leveraging the compound’s high boiling point (225.5°C at 760 mmHg) relative to ethanol (78°C) and water (100°C). Industrial distillation columns operate with 15–20 theoretical plates under vacuum (50–100 mmHg) to lower the boiling point to 145–155°C, minimizing thermal degradation [4] [6] [8].
Table 2: Fractional Distillation Parameters for 1,1,3-Triethoxybutane Purification
Parameter | Optimal Range | Effect on Purity |
---|---|---|
Vacuum Pressure | 50–100 mmHg | Reduces bp to 145–155°C |
Reflux Ratio | 5:1 | Minimizes crotonaldehyde carryover |
Column Efficiency | 15–20 plates | Achieves >99% purity |
Head Temperature | 65°C (ethanol/water) | Prevents low-boiller contamination |
Prior to distillation, neutralization protocols are critical:
Advanced purification integrates thin-film evaporators for high-boiling byproducts removal, achieving 99.5% purity with total processing times under 2 hours. Gas chromatography (GC) analyses using polar columns (e.g., DB-Wax) confirm purity through characteristic retention indices (RI = 1310) and absence of crotonaldehyde (RI = 574) [4] [8].
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